7-Chloroquinoline-4-boronic acid

描述

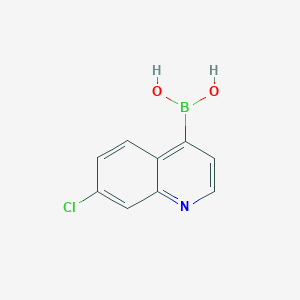

7-Chloroquinoline-4-boronic acid is an organoboron compound with the molecular formula C9H7BClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

准备方法

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of 7-Chloroquinoline-4-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 7-Chloroquinoline-4-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typical components of the reaction mixture.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron-containing compounds.

Substitution: Various biaryl compounds or other carbon-carbon bonded products.

科学研究应用

Synthesis and Methodologies

The synthesis of 7-chloroquinoline-4-boronic acid typically involves palladium-catalyzed reactions, particularly the C-4 borylation of chloroquinolines. This method allows for the efficient introduction of boron into quinoline structures, facilitating further transformations into biologically active compounds. Recent studies have demonstrated that this compound can be synthesized using bis(pinacolato)diboron under optimized conditions, yielding products suitable for various pharmaceutical applications .

The biological activity of this compound has been extensively studied, particularly in the context of antimalarial and anticancer properties:

- Antimalarial Activity : Compounds derived from 7-chloroquinoline structures have shown significant antimalarial activity against drug-resistant strains of Plasmodium falciparum. Research indicates that modifications at the 7-position enhance potency against these resistant strains, making them promising candidates for further development .

- Anticancer Activity : Various derivatives of 7-chloroquinoline have been evaluated for their anticancer properties. A study highlighted several compounds that exhibited high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The most active compounds showed significant selectivity towards specific cancer cell lines, indicating potential for targeted cancer therapies .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in drug discovery:

- Development of HIPK2 Inhibitors : In a recent project aimed at developing novel anti-fibrotic drugs targeting homeodomain interacting protein kinase 2 (HIPK2), researchers utilized this compound as an intermediate. This approach demonstrated the compound's versatility in synthesizing potential therapeutic agents .

- Click Chemistry for Antimicrobial Agents : A study employing click chemistry techniques synthesized new derivatives of 7-chloroquinoline. These derivatives were screened for antimicrobial activity, revealing moderate to high efficacy against various bacterial strains. The results suggest that further optimization could lead to effective antimicrobial therapies .

作用机制

The mechanism of action of 7-Chloroquinoline-4-boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with Lewis bases, such as amines or alcohols, facilitating various chemical transformations . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through similar Lewis acid-base interactions, potentially modulating their activity .

相似化合物的比较

7-Chloroquinoline: Lacks the boronic acid group but shares the quinoline core structure.

4-Boronoquinoline: Similar boronic acid functionality but without the chloro substituent.

7-Bromoquinoline-4-boronic acid: Contains a bromine atom instead of chlorine.

Uniqueness: 7-Chloroquinoline-4-boronic acid is unique due to the presence of both the chloro and boronic acid functional groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these groups allows for specific interactions in both synthetic and biological contexts, making it a valuable compound in various research and industrial applications .

生物活性

The compound 7-Chloroquinoline-4-boronic acid is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including palladium-catalyzed borylation reactions. The synthesis typically involves the reaction of chloroquinoline with boron reagents under specific conditions to yield the desired boronic acid derivative. The structural characteristics of this compound allow it to participate in various chemical reactions, making it a versatile building block in drug development.

Antimalarial Activity

One of the most significant biological activities of this compound is its antimalarial properties. Research has shown that compounds with a similar structure exhibit potent activity against Plasmodium falciparum, particularly strains resistant to traditional antimalarial drugs like chloroquine. For instance, studies indicated that modifications at the 7-position of the quinoline ring could enhance potency against drug-resistant strains .

Table 1: Antimalarial Activity Against Various Strains

| Compound | Strain | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | K1 (resistant) | 850 | High |

| This compound | 3D7 (sensitive) | 9 | 93 |

This table summarizes the antimalarial activity of this compound against both chloroquine-sensitive and resistant strains, demonstrating its potential as a lead compound for further development.

Cytotoxicity Studies

In addition to its antimalarial properties, studies have evaluated the cytotoxic effects of this compound on mammalian cell lines. The results indicate that while it exhibits significant antimalarial activity, it also maintains a favorable selectivity profile with lower cytotoxicity to healthy cells compared to cancerous cell lines .

Table 2: Cytotoxicity Profile

| Cell Line | EC50 (µM) |

|---|---|

| HepG2 | >5 |

| HEK293 | >5 |

| MCF-7 (cancer) | 18.76 ± 0.62 |

This data highlights the compound's potential therapeutic window, suggesting it may effectively target malaria parasites while sparing normal human cells.

Enzyme Inhibition

Research has also explored the inhibitory effects of this compound on various enzymes. Notably, it has shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Table 3: Enzyme Inhibition Activities

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

These findings suggest that this compound could be further investigated for its potential role in treating conditions associated with cholinergic dysfunction.

Case Studies and Applications

Recent studies have highlighted the potential applications of this compound beyond antimalarial activity. For instance, its use in developing novel anti-fibrotic agents has been proposed due to its ability to inhibit specific protein kinases involved in fibrosis pathways . Additionally, its antioxidant properties have been evaluated, indicating a broader spectrum of biological activity that could be harnessed in pharmaceuticals .

常见问题

Basic Question: What are the optimal synthetic routes and characterization methods for 7-Chloroquinoline-4-boronic acid to ensure reproducibility?

Methodological Answer:

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions, where halogenated quinoline derivatives react with boronic acid precursors under palladium catalysis. Key steps include:

- Purification: Use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the compound.

- Characterization: Employ / NMR to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For new compounds, elemental analysis is critical to validate composition .

- Reproducibility: Document reaction conditions (temperature, solvent, catalyst loading) meticulously, as minor variations can affect yield and purity. Include these details in the main manuscript or supplementary materials for peer validation .

Basic Question: How does the chloroquinoline moiety influence the diol-binding affinity of this compound compared to simpler arylboronic acids?

Methodological Answer:

The chloroquinoline group introduces steric and electronic effects that modulate boronic acid-diol interactions. For example:

- Steric Effects: The bulky quinoline ring may restrict access to the boron center, reducing binding kinetics with large polyols (e.g., polysaccharides).

- Electronic Effects: The electron-withdrawing chlorine atom enhances boron's Lewis acidity, increasing affinity for diols in basic media (pH > 7.4).

To quantify these effects, conduct competitive binding assays using fluorescence displacement (e.g., Alizarin Red S) or isothermal titration calorimetry (ITC) under physiologically relevant pH conditions .

Advanced Question: How can this compound be integrated into optical chemosensors for real-time monitoring of cellular glucose levels?

Methodological Answer:

The compound’s boronic acid group binds reversibly with glucose’s vicinal diols, enabling sensor design. Key strategies include:

- Nanoscale Self-Assembly: Immobilize the compound on quantum dots or gold nanoparticles to amplify fluorescence signals upon glucose binding.

- Dual-Signal Output: Pair with pH-sensitive dyes (e.g., fluorescein) to correct for microenvironmental variability in live-cell imaging .

- Validation: Perform confocal microscopy in glucose-depleted vs. high-glucose cell cultures, correlating sensor signals with enzymatic assays (e.g., glucose oxidase) .

Advanced Question: What role does this compound play in dynamic covalent hydrogels for controlled drug delivery?

Methodological Answer:

The compound’s boronic acid forms pH-responsive esters with polysaccharides (e.g., alginate), enabling reversible hydrogel networks.

- Fabrication: Mix with alginate and Ca ions to create dual cross-linked hydrogels. The boronate ester dissociates at acidic pH (e.g., tumor microenvironments), triggering drug release.

- Performance Metrics: Test swelling ratios and release kinetics (e.g., using doxorubicin) across pH 5.0–7.4. Compare with non-boronic acid controls to isolate dynamic covalent effects .

Q. Methodological Challenge: How can researchers address low yields in the synthesis of this compound?

Answer:

Low yields often stem from side reactions or catalyst deactivation. Mitigation strategies include:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and ligands (e.g., SPhos) to enhance coupling efficiency.

- Solvent Selection: Use degassed DMF/HO mixtures to stabilize intermediates and reduce oxidation.

- Quenching Protocols: Add sodium diethyldithiocarbamate to precipitate residual Pd, minimizing contamination during purification .

Advanced Question: How can this compound be utilized in multi-component dynamic covalent systems for asymmetric catalysis?

Methodological Answer:

The compound’s boronic acid can template chiral assemblies via reversible bonds. For example:

- Chiral Imine Formation: React with enantiopure amines and aldehydes to form dynamic libraries. Screen for catalytic activity in asymmetric aldol reactions.

- Characterization: Use circular dichroism (CD) spectroscopy and X-ray crystallography to confirm stereochemical control. Compare turnover numbers (TON) with non-templated systems .

Q. Data Contradiction Analysis: How to resolve discrepancies in reported binding constants of this compound with fructose?

Methodological Answer:

Discrepancies may arise from differences in:

- pH Conditions: Binding affinity peaks at pH ~8.5; ensure buffered systems (e.g., HEPES) are standardized.

- Competing Anions: Phosphate or carbonate buffers can sequester boron, reducing apparent affinity. Use non-coordinating buffers (e.g., Tris-HCl) .

- Assay Type: Compare ITC (thermodynamic) vs. fluorescence (kinetic) data to identify methodological biases.

属性

IUPAC Name |

(7-chloroquinolin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNBQBDIZNZHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=CC2=NC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675185 | |

| Record name | (7-Chloroquinolin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-92-0 | |

| Record name | (7-Chloroquinolin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。